3-Phenylcycloheptan-1-one

Overview

Description

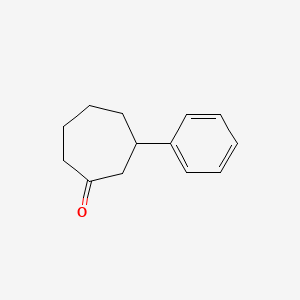

3-Phenylcycloheptan-1-one is an organic compound characterized by a cycloheptane ring substituted with a phenyl group and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylcycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Friedel-Crafts acylation of cycloheptanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylcycloheptan-1-one undergoes various chemical reactions, including:

Oxidation: The ketone functional group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

3-Phenylcycloheptan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Phenylcycloheptan-1-one involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially modulating their function. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Cycloheptanone: Lacks the phenyl group, making it less versatile in terms of chemical reactivity and biological activity.

3-Phenylcyclohexan-1-one: Contains a six-membered ring instead of a seven-membered ring, which can influence its chemical properties and reactivity.

Benzophenone: Contains two phenyl groups attached to a carbonyl group, differing significantly in structure and reactivity.

Uniqueness: 3-Phenylcycloheptan-1-one is unique due to its seven-membered ring structure combined with a phenyl group and a ketone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

3-Phenylcycloheptan-1-one is a cyclic ketone that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

This compound, with the molecular formula , features a cycloheptane ring substituted with a phenyl group and a ketone functional group. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves cyclization reactions of phenyl-substituted precursors. Various methodologies have been reported, including:

- Cyclization of Phenylcyclohexanones : This approach often uses acid catalysis to promote the formation of the cycloheptane framework.

- Multicomponent Reactions : Recent advancements in synthetic methodologies have introduced multicomponent reactions that yield diverse derivatives of cycloheptanones, enhancing the compound's availability for biological testing.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The minimum inhibitory concentrations (MICs) were found to be in the range of 32-128 µg/mL for different strains tested.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways, as evidenced by flow cytometry and Western blot analyses.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |

| PC-3 (Prostate) | 20 | Cell cycle arrest and apoptosis |

Neuroprotective Effects

Emerging studies suggest neuroprotective properties of this compound. In models of oxidative stress, the compound has been shown to reduce neuronal cell death and improve cell viability. This activity is attributed to its ability to scavenge free radicals and modulate antioxidant enzyme levels.

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The study reported that the compound inhibited bacterial growth effectively at concentrations as low as 64 µg/mL, supporting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In another study, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed in treated cells compared to controls. This study highlights the compound's potential for further development in cancer therapeutics.

Properties

IUPAC Name |

3-phenylcycloheptan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-13-9-5-4-8-12(10-13)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDCLDZGNYDRKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74395-08-7 | |

| Record name | 3-phenylcycloheptan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.